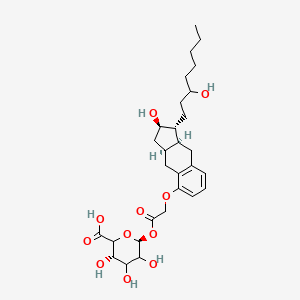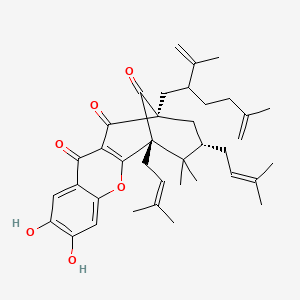![molecular formula C9H13ClN2O2S B13436464 [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, an isopropylsulfonyl group, and a phenyl-hydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine typically involves the reaction of 5-chloro-2-nitrobenzene with isopropylsulfonyl chloride under specific conditions. The nitro group is then reduced to form the hydrazine derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or hydrazine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with specific amino acid residues, making it useful in probing enzyme active sites.
Medicine: In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific kinases and disrupt cellular signaling pathways makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of normal cellular functions. In cancer cells, it may inhibit kinases involved in cell proliferation and survival, thereby inducing apoptosis.
Comparación Con Compuestos Similares
5-Chloro-2-nitrobenzene: A precursor in the synthesis of [5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine.
Isopropylsulfonyl chloride: Another precursor used in the synthesis process.
Phenylhydrazine: A compound with a similar hydrazine moiety.
Uniqueness: What sets this compound apart from similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its potential as an anticancer agent and its versatility in organic synthesis make it a unique and valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C9H13ClN2O2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
(5-chloro-2-propan-2-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)15(13,14)9-4-3-7(10)5-8(9)12-11/h3-6,12H,11H2,1-2H3 |
Clave InChI |
FEXFXVRPNXBFRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



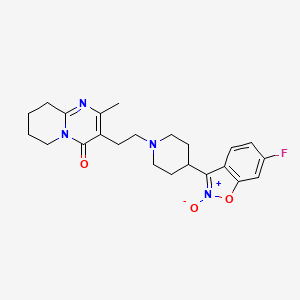

![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
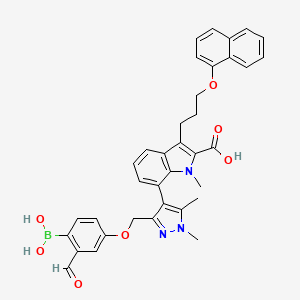
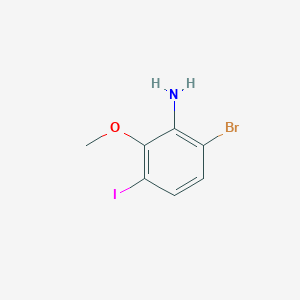
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)

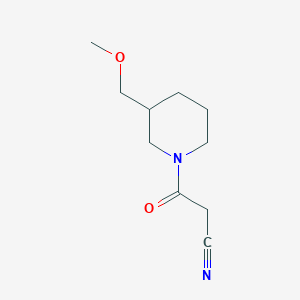
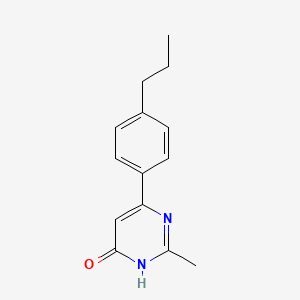
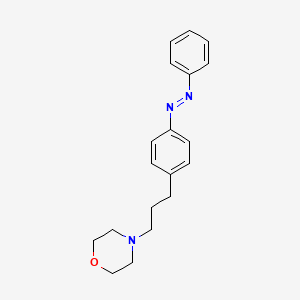
![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
